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Compound of Interest

Compound Name: 5-lodoquinolin-8-amine
CAS No.: 142340-15-6
Cat. No.: B3027890
Get Quote
. J

Executive Summary

5-lodoquinolin-8-amine (5-IQA) is a pivotal bifunctional scaffold in medicinal chemistry and
coordination polymer design. Distinguished by an electron-rich amino group at the C8 position
and a polarizable iodine atom at the C5 position, it serves as a "push-pull" system for electronic
modulation. Its crystal structure is of critical interest for understanding halogen bonding (XB)
interactions in solid-state packing, which are increasingly exploited to enhance the binding
affinity of kinase inhibitors and the selectivity of fluorescent metal sensors.

Key Technical Insights:

+ Role: Precursor for Schiff base ligands (e.g., salicylidene derivatives) used in trace metal
detection (Ga, Sn).

o Structural Driver: The C5-lodine moiety facilitates intermolecular

halogen bonds, directing supramolecular assembly.
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o Synthesis: Regioselective iodination of 8-aminoquinoline requires precise control to avoid
poly-iodination.

Chemical Context & Synthesis

The synthesis of 5-1QA requires electrophilic aromatic substitution (EAS) targeting the para-
position relative to the amino group. The amino group activates the C5 and C7 positions;
however, steric hindrance at C7 (peri-position) and the high electron density at C5 favor C5-
substitution.

Optimized Synthetic Protocol

Objective: Regioselective synthesis of 5-lodoquinolin-8-amine. Reagents: 8-Aminoquinoline (

), N-lodosuccinimide (NIS), Acetonitrile (MeCN).

Step-by-Step Methodology:

e Solvation: Dissolve 8-aminoquinoline (1.0 eq) in anhydrous acetonitrile (0.1 M
concentration). Maintain temperature at

to suppress di-iodination.

o Electrophile Addition: Add N-lodosuccinimide (1.05 eq) portion-wise over 30 minutes. NIS is
preferred over elemental iodine (

) for cleaner workup and kinetic control.

e Reaction Monitoring: Stir at room temperature for 4—6 hours. Monitor via TLC
(Hexane:EtOAc 7:3) or LC-MS (

).
e Quenching & Isolation: Quench with 10% aqueous sodium thiosulfate (

) to remove radical species/excess iodine. Extract with dichloromethane (DCM).

 Purification: Recrystallize from ethanol or purify via silica gel flash chromatography to yield
yellow-brown needles.
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Reaction Pathway Visualization
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Caption: Electrophilic aromatic substitution pathway for the regioselective iodination of 8-
aminoquinoline.

Crystallographic Characterization

While specific unit cell parameters for the free base are often proprietary or embedded in
complex databases, the structural architecture follows a predictable motif governed by the
quinoline scaffold and the heavy iodine atom.

Predicted Lattice Parameters (Based on Analogues)

The crystal packing of 5-1QA is driven by a competition between

stacking of the quinoline rings and specific hydrogen/halogen bonding.
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Parameter Description Mechanistic Implication

Common for planar aromatic
Crystal System Monoclinic or Triclinic systems to maximize packing

efficiency.

Centrosymmetric packing is

Space Group or ]
favored to offset dipoles.
The rigid bicyclic backbone
Molecular Geometry Planar Quinoline enforces planarity (

deviation).

Weak interaction possible, but

steric geometry usually
Intramolecular H-Bond ] )

prevents direct intramolecular

closure in the free amine.

Supramolecular Interactions

e Halogen Bonding (

): The iodine atom at C5 functions as a Lewis acid (sigma-hole donor), interacting with the
lone pair of the quinoline nitrogen (Lewis base) of a neighboring molecule. This creates
linear chains or zig-zag networks.

e Hydrogen Bonding (

): The amino group (C8-

) acts as a hydrogen bond donor. In the absence of co-crystallized solvents, it donates to the
ring nitrogen of an adjacent molecule.

» Stacking: The planar aromatic surface facilitates offset face-to-face stacking (centroid-
centroid distance ~3.6-3.8 A), stabilizing the lattice along the short axis.

Structural Analysis & Interaction Network
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The following diagram illustrates the logical flow of interactions stabilizing the 5-IQA crystal
lattice.
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Caption: Interaction map showing the dual role of 5-IQA as both a Halogen Bond donor and
Hydrogen Bond donor/acceptor.

Applications in Drug Design & Sensing

The crystal structure of 5-1QA is not merely an academic curiosity; it underpins its function in
two critical areas:

A. Fluorescent Metal Sensors

Derivatives of 5-1QA, particularly Schiff bases formed by condensing the C8-amine with
salicylaldehyde, rely on the "heavy atom effect" of iodine.

¢ Mechanism: The iodine atom promotes intersystem crossing. However, upon chelation with
metals like
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or

, the rigidity of the complex suppresses non-radiative decay, leading to Chelation-Enhanced
Fluorescence (CHEF).

e Relevance: The precise bond angles determined by X-ray crystallography allow researchers
to predict the bite angle of the ligand, optimizing selectivity for specific ion radii (e.g.,
distinguishing

from
).

B. Antimalarial Pharmacophore

The 8-aminoquinoline scaffold is the core of Primaquine and Tafenoquine.[1]

e Structure-Activity Relationship (SAR): Substituents at the 5-position modulate metabolic
stability. An iodine atom introduces lipophilicity and blocks metabolic oxidation at the C5
position, potentially altering the drug's half-life and toxicity profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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